1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
Overview
Description
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is a synthetic organic compound with a molecular formula of C11H17Cl2N3O2 It is primarily used in research settings, particularly in the fields of proteomics and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride typically involves multiple steps:
Formation of the Benzoimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzoimidazole core.
Introduction of the Hydroxyethyl Group: The next step involves the alkylation of the benzoimidazole core with 2-chloroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1-[5-Amino-1-(2-oxoethyl)-1H-benzoimidazol-2-YL]-ethanol.
Scientific Research Applications
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride has several applications in scientific research:
Proteomics: Used as a reagent in the study of protein structures and functions.
Biochemistry: Employed in enzyme assays and other biochemical analyses.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-methanol
- **1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propanol
Uniqueness
Compared to similar compounds, 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is unique due to its specific substitution pattern on the benzoimidazole ring and the presence of both hydroxyethyl and amino groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINQHMCXXGNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673820 | |
Record name | 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-40-6 | |
Record name | 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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